molecular formula C22H33N3O4S B3818300 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol

2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol

Cat. No.: B3818300
M. Wt: 435.6 g/mol
InChI Key: JGWFWLUBHQKPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol is a complex organic compound that features an imidazole ring, a sulfonyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol typically involves multiple steps:

    Formation of the Imidazole Ring:

    Introduction of the Sulfonyl Group: The oxolan-2-ylmethylsulfonyl group is introduced via a sulfonation reaction, where the imidazole derivative reacts with oxolan-2-ylmethyl sulfonyl chloride under basic conditions.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with benzyl chloride.

    Formation of the Ethanol Moiety: The final step involves the reaction of the benzylated imidazole derivative with ethanolamine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]acetaldehyde or the corresponding carboxylic acid.

    Reduction: Formation of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazoline-4-yl]methyl]amino]ethanol.

    Substitution: Formation of various substituted derivatives depending on the alkyl or aryl halide used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly those containing imidazole or sulfonyl groups.

    Biological Studies: Its potential biological activity makes it a subject of interest in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique structure may find applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The sulfonyl group may enhance the compound’s solubility and stability, while the benzyl and ethanol moieties may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]propanol: Similar structure but with a propanol moiety instead of ethanol.

    2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]butanol: Similar structure but with a butanol moiety instead of ethanol.

Uniqueness

The uniqueness of 2-[Benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the ethanol moiety, in particular, may influence its solubility, bioavailability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-[benzyl-[[3-(2-methylpropyl)-2-(oxolan-2-ylmethylsulfonyl)imidazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4S/c1-18(2)14-25-20(16-24(10-11-26)15-19-7-4-3-5-8-19)13-23-22(25)30(27,28)17-21-9-6-12-29-21/h3-5,7-8,13,18,21,26H,6,9-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFWLUBHQKPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)CC2CCCO2)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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